molecular formula C31H27NO4 B1310880 Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid CAS No. 332062-10-9

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Cat. No.: B1310880
CAS No.: 332062-10-9
M. Wt: 477.5 g/mol
InChI Key: GQRZIYGFRVKFSB-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the fluorenyl group provides stability and facilitates the purification process.

Mechanism of Action

Target of Action

The primary target of Fmoc-®-3-Amino-4,4-diphenyl-butyric acid is the amine group of amino acids . The compound acts as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-®-3-Amino-4,4-diphenyl-butyric acid, or Fmoc, is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This forms a carbamate , which protects the amine during peptide synthesis . The Fmoc group is base-labile , meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . , allowing for the efficient synthesis of peptides.

Pharmacokinetics

Its stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid is noteworthy .

Result of Action

The result of Fmoc action is the protection of the amine group during peptide synthesis . This allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . The Fmoc group also has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Action Environment

The action of Fmoc-®-3-Amino-4,4-diphenyl-butyric acid is influenced by the chemical environment in which it is used. For instance, the choice of solvent can affect the efficiency of the Fmoc protection and deprotection processes . Additionally, the presence of a base is necessary for the removal of the Fmoc group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 4,4-diphenylbutanoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines can handle large volumes and ensure precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in further coupling reactions to form peptide bonds.

    Substitution Reactions: The compound can undergo substitution reactions where the fluorenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are typical reagents.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid has several applications in scientific research:

    Peptide Synthesis: Widely used in the synthesis of peptides due to its protective group.

    Bioconjugation: Used in the preparation of bioconjugates for drug delivery and diagnostic applications.

    Medicinal Chemistry: Employed in the design and synthesis of novel therapeutic agents.

    Material Science: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-proline
  • Nε-(tert-butoxycarbonyl)-Nα-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-lysine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyloxy]succinimide

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid is unique due to its specific structure, which includes a diphenylbutanoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRZIYGFRVKFSB-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.